molecular formula C17H13NO4S B2563051 5-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid CAS No. 175425-07-7

5-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid

Cat. No.: B2563051
CAS No.: 175425-07-7
M. Wt: 327.35
InChI Key: NSSRASQFKMSEGQ-UHFFFAOYSA-N
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Description

5-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid is a benzothiophene derivative featuring a phenylmethoxycarbonylamino (-NHCOOCH₂C₆H₅) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the benzothiophene core.

  • Amination followed by carbamate protection (e.g., using phenylmethoxycarbonyl chloride) .
  • Hydrolysis of ester precursors (e.g., methyl esters) to yield carboxylic acid derivatives .

The phenylmethoxycarbonyl (PMC) group enhances lipophilicity and may improve membrane permeability compared to unprotected amino derivatives, making it valuable in prodrug design or targeted delivery systems .

Properties

IUPAC Name

5-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-16(20)15-9-12-8-13(6-7-14(12)23-15)18-17(21)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSRASQFKMSEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid, with the CAS number 175425-07-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H13_{13}NO4_4S, with a molecular weight of 327.4 g/mol. The compound features a benzothiophene core, which is known for various biological activities.

PropertyValue
CAS Number175425-07-7
Molecular FormulaC17_{17}H13_{13}NO4_4S
Molecular Weight327.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. Specifically, derivatives of benzothiophene have been shown to inhibit the replication of viruses such as the human papillomavirus (HPV) and may have implications for treating viral infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiophene derivatives. For instance, compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for viral replication or tumor growth.
  • Modulation of Signaling Pathways : It may affect signaling pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.

Study on Antiviral Activity

A study published in a peer-reviewed journal evaluated the antiviral efficacy of various benzothiophene derivatives against HPV. The results showed that certain derivatives significantly reduced viral load in infected cells, suggesting a promising avenue for therapeutic development .

Study on Anticancer Effects

In another study, researchers investigated the cytotoxic effects of benzothiophene derivatives on human cancer cell lines. The findings indicated that these compounds could induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The PMC group (logP ~3.5*) confers higher lipophilicity compared to acetylamino (logP ~1.2) or hydroxy (logP ~0.5) substituents, favoring blood-brain barrier penetration . Fluoro substitution (logP ~2.1) balances lipophilicity and metabolic stability .

Solubility and Stability: Hydroxy and amino derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity . The PMC group may reduce chemical reactivity, enhancing stability during synthetic steps .

Biological Activity: Acetylamino derivatives demonstrate moderate enzyme inhibitory activity (e.g., kinase inhibition) .

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